Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a halogenated thiazole derivative characterized by a thiazole core substituted with a 2-bromo-6-fluorophenyl group at position 2 and an ethyl ester at position 2. Its molecular formula is C₁₂H₉BrFNO₂S, with a molecular weight of 330.17 g/mol . The compound’s structure combines aromatic halogenation (bromine and fluorine) with the electron-withdrawing ester group, making it a promising candidate for medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the fluorine atom influences lipophilicity and bioavailability .
Properties
Molecular Formula |
C12H9BrFNO2S |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 |
InChI Key |
SRCWNMYIOKGJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance its binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Halogenation Patterns
Key Observations :
- Halogen Position : Bromine at the ortho position (2-Br) in the target compound enhances steric hindrance and electronic effects compared to meta-substituted analogues (e.g., 3-Br in ).
- Fluorine Position : The 6-fluoro substituent in the target compound may improve metabolic stability compared to 5-fluoro derivatives due to reduced electron-withdrawing effects .
Functional Group Variations
Key Observations :
- Ester vs. Acid : The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability .
- Core Structure : Benzo[d]thiazole derivatives (e.g., ) exhibit distinct electronic properties due to fused aromatic systems, reducing similarity to the target compound.
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